molecular formula C15H13ClFNO2 B15142543 Lumiracoxib-d6

Lumiracoxib-d6

Cat. No.: B15142543
M. Wt: 299.75 g/mol
InChI Key: KHPKQFYUPIUARC-UASVBIJOSA-N
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Description

Lumiracoxib-d6: is a deuterated form of lumiracoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. It is a non-steroidal anti-inflammatory drug (NSAID) designed to reduce inflammation and pain by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of pro-inflammatory prostaglandins . The deuterated version, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of lumiracoxib.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lumiracoxib-d6 involves the incorporation of deuterium atoms into the lumiracoxib molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Lumiracoxib-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Lumiracoxib-d6 is used in studies to understand the chemical stability and reactivity of deuterated compounds. It helps in elucidating reaction mechanisms and pathways.

Biology: In biological research, this compound is employed to investigate the metabolic fate of lumiracoxib in vivo. It aids in identifying metabolic intermediates and end products.

Medicine: The compound is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of lumiracoxib. It helps in optimizing dosing regimens and understanding drug interactions.

Industry: this compound is utilized in the development of analytical methods for drug testing and quality control. It serves as an internal standard in mass spectrometry and other analytical techniques .

Mechanism of Action

Lumiracoxib-d6 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. The molecular target of this compound is the COX-2 enzyme, and the pathway involved is the arachidonic acid cascade .

Comparison with Similar Compounds

Uniqueness: Lumiracoxib-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies. Its selective inhibition of COX-2 with minimal effect on COX-1 reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Properties

Molecular Formula

C15H13ClFNO2

Molecular Weight

299.75 g/mol

IUPAC Name

2-[2-(2-chloro-6-fluoroanilino)-3,4,6-trideuterio-5-(trideuteriomethyl)phenyl]acetic acid

InChI

InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)/i1D3,5D,6D,7D

InChI Key

KHPKQFYUPIUARC-UASVBIJOSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])CC(=O)O)NC2=C(C=CC=C2Cl)F)[2H]

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O

Origin of Product

United States

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